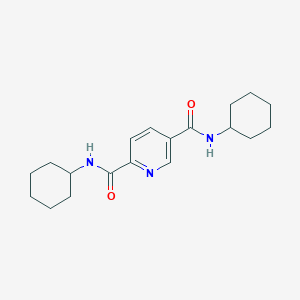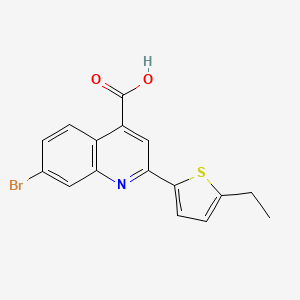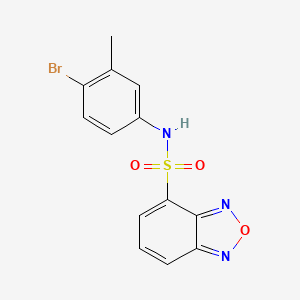![molecular formula C16H13Cl2N3O2 B14952360 2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B14952360.png)
2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHYLPHENYL)-2-OXOACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazino group linked to a dichlorophenyl moiety and an oxoacetamide group, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHYLPHENYL)-2-OXOACETAMIDE typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-methylphenylhydrazine, followed by the reaction with oxoacetic acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHYLPHENYL)-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl moiety, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
2-{2-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHYLPHENYL)-2-OXOACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-{2-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHYLPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHYLPHENYL)-2-OXOACETAMIDE
- **2-{2-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(3,4-DICHLOROPHENYL)-2-OXOACETAMIDE
- **2-{2-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,5-DICHLOROPHENYL)-2-OXOACETAMIDE
Uniqueness
2-{2-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHYLPHENYL)-2-OXOACETAMIDE is unique due to its specific substitution pattern on the phenyl rings and the presence of both hydrazino and oxoacetamide functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C16H13Cl2N3O2 |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
N'-[(E)-(3,4-dichlorophenyl)methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-4-2-3-5-14(10)20-15(22)16(23)21-19-9-11-6-7-12(17)13(18)8-11/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ |
Clave InChI |
BNGMSSFUBVRMGG-DJKKODMXSA-N |
SMILES isomérico |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenyl)-6-[(2-chlorophenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14952277.png)
![1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B14952284.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14952297.png)
![4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952298.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14952306.png)
![3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1-methyl-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B14952307.png)
![N-(2,5-dimethylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14952309.png)
![1-(4-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952312.png)

![2-(4-ethylphenoxy)-2-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B14952330.png)
![(5Z)-3-butyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14952339.png)


![2-[(Naphthalen-1-YL)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B14952348.png)
